molecular formula C16H18N2O3S2 B2993587 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895446-52-3

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No. B2993587
CAS RN: 895446-52-3
M. Wt: 350.45
InChI Key: QRTPVFUOCPOUKP-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide” seems to be a derivative of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine . This parent compound has a molecular weight of 140.206 and a molecular formula of C6H8N2S .


Synthesis Analysis

While specific synthesis methods for “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide” were not found, a related compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The parent compound, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC .


Physical And Chemical Properties Analysis

The parent compound, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, has a flash point of 132.5±18.7 °C .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been extensively studied for their pharmacological applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with minimal side effects. These compounds are recognized for their versatility in drug design, serving as essential scaffolds in the development of new therapeutic agents. The research emphasizes the broad therapeutic applicability of thiazole derivatives, underscoring their significant role in medicinal chemistry and pharmaceutical development (Leoni, Locatelli, Morigi, & Rambaldi, 2014; Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Sulfonamide and Thiazole Derivatives

Sulfonamides, incorporating the thiazole moiety, have been highlighted for their clinical use in various therapeutic areas such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and anti-inflammatory drugs. The review indicates a continuous need for novel sulfonamide derivatives for selective therapeutic applications, suggesting a promising area for future research in drug development (Carta, Scozzafava, & Supuran, 2012).

Antioxidant and Anti-inflammatory Potential

The pharmacological evaluation of thiazole derivatives has shown significant antioxidant and anti-inflammatory activities. These compounds have been synthesized and tested, revealing their potential as therapeutic agents in managing oxidative stress and inflammation. Such findings provide a foundation for further investigation into thiazole-based compounds for their therapeutic benefits (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Cyclophosphamide-Induced Cardiotoxicity

Research on cyclophosphamide, a drug structurally related to thiazole derivatives, has shed light on its cardiotoxic effects. Understanding the molecular mechanisms underlying these adverse effects, including the role of metabolic activation and oxidative stress, is crucial for mitigating the cardiotoxic risks associated with cyclophosphamide therapy (Iqubal, Iqubal, Sharma, Ansari, Najmi, Ali, Ali, & Haque, 2019).

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11-5-7-12(8-6-11)23(20,21)10-9-15(19)18-16-17-13-3-2-4-14(13)22-16/h5-8H,2-4,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTPVFUOCPOUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide

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